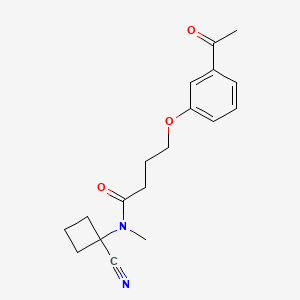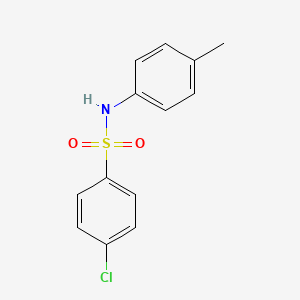
4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound likely belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized following a ‘green protocol’ and characterized on the basis of elemental, detailed spectral and X-ray crystallographic analyses .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction studies . The equilibrium geometry of these compounds has been obtained and analyzed using the DFT-B3LYP/6-311++G (d,p) method .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explained using various local as well as global molecular descriptors . A molecular docking study of the title molecule in indoleamine 2,3-dioxygenase enzyme has also been carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .Scientific Research Applications
Green Chemistry Synthesis and Biological Applications
A study by Yarmohammadi et al. (2020) explored an environmentally friendly synthesis method for producing 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, which showed significant antimicrobial and antioxidant properties. This approach aligns with green chemistry principles by minimizing solvent use and avoiding harsh reagents.
Fluorescence Effects and Biological Activity
Research by Budziak et al. (2019) focused on the spectroscopic properties and biological activity of 1,3,4-thiadiazole derivatives. They observed dual fluorescence effects that could be utilized in fluorescence probes or pharmaceuticals with antimycotic properties, suggesting potential applications in biomedical imaging and therapy.
Anti-Inflammatory and Analgesic Properties
A study by Sharpe et al. (1985) synthesized and evaluated a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for their anti-inflammatory and analgesic properties, discovering compounds with significant potency, suggesting applications in drug development for arthritis and pain management.
Antimicrobial and Antioxidant Agents
Mamatha S.V et al. (2019) synthesized and characterized a derivative of 4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol, showcasing its remarkable anti-tuberculosis activity and superior antimicrobial properties, indicating its potential in developing new antimicrobial agents.
Molecular Probes and Material Science
A novel bipolar phenanthroimidazole derivative investigated by Liu et al. (2016) demonstrated applications in organic light-emitting diodes (OLEDs), highlighting the compound's potential in material science, specifically in the development of energy-efficient and high-performance OLEDs.
Mechanism of Action
While the specific mechanism of action for this compound is not available, similar compounds have been developed to inhibit human enzymes like lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66), an oxidating enzyme that mediates demethylation of lysine 4 of histone H3 (H3K4) mono- and di-methyl (H3K4me1 and H3K4me2), modifications known as epigenetics marks .
Safety and Hazards
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-phenyl-1H-imidazole-4-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-8-6-10(7-9-12)13-15(19)18-14(17-13)11-4-2-1-3-5-11/h1-9,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAREOCZSSMGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)
![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)

![3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2662574.png)
![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)

